7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and functional groups such as difluoromethyl, methoxybenzyl, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-substituted 5-amino pyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups. This reaction is often carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and methoxybenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-difluoromethyl-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-difluoromethyl-5-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Uniqueness
7-(difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16F2N4O2 |
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Molecular Weight |
346.33 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H16F2N4O2/c1-10-7-14(15(18)19)23-16(22-10)13(9-21-23)17(24)20-8-11-3-5-12(25-2)6-4-11/h3-7,9,15H,8H2,1-2H3,(H,20,24) |
InChI Key |
HLOIVZGWGBXORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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